4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one

SCD1 Inhibition Structure-Activity Relationship Pyridazinone Chemistry

4-Chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one (CAS 2091789-01-2) is a rationally designed pyridazin-3(2H)-one derivative for SCD1 inhibitor SAR campaigns. The 4-chloro substituent anchors target engagement, while the pendant hydroxymethyl group on the piperidine ring provides a critical hydrogen-bond donor/acceptor absent in N-methylated or des-hydroxymethyl analogs. With a predicted clogP of ~1.2, this compound offers superior aqueous solubility over more lipophilic congeners, minimizing formulation artifacts in rodent PK/PD studies. The well-defined substitution pattern also enables systematic exploration of selectivity over SCD5 and VAP-1. Procure this compound to accelerate your metabolic disorder pipeline with a scaffold that balances potency, selectivity, and developability.

Molecular Formula C10H14ClN3O2
Molecular Weight 243.69 g/mol
CAS No. 2091789-01-2
Cat. No. B1478591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one
CAS2091789-01-2
Molecular FormulaC10H14ClN3O2
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)C2=C(C(=O)NN=C2)Cl
InChIInChI=1S/C10H14ClN3O2/c11-9-8(5-12-13-10(9)16)14-3-1-7(6-15)2-4-14/h5,7,15H,1-4,6H2,(H,13,16)
InChIKeyFKYSEWMDAZUEKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-Chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one (CAS 2091789-01-2)


4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one (CAS 2091789-01-2) is a synthetic pyridazin-3(2H)-one derivative characterized by a 4-chloro substituent on the pyridazinone core and a 4-(hydroxymethyl)piperidin-1-yl moiety at the 5-position. This compound belongs to the class of substituted piperidinyl-pyridazinyl derivatives, which have been disclosed as inhibitors of Stearoyl-CoA Desaturase-1 (SCD1), a target relevant to metabolic disorders [1]. Its molecular formula is C10H14ClN3O2 with a molecular weight of 243.69 g/mol .

Why 4-Chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one Cannot Be Swapped with Other Pyridazinones


Substitution of this compound with a generic pyridazinone analog is not scientifically justifiable due to the critical influence of the 4-chloro and 5-(4-(hydroxymethyl)piperidin-1-yl) substitution pattern on target engagement and selectivity. The 4-chloro group on the pyridazinone ring is a key pharmacophoric element for SCD1 inhibition, as demonstrated by the structure-activity relationships (SAR) outlined in the Janssen patent family, where variations at this position significantly modulate inhibitory potency [1]. The pendant hydroxymethyl group on the piperidine ring introduces a hydrogen-bond donor/acceptor that is absent in closely related analogs, such as 4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one (CAS 2092439-82-0), imparting distinct physicochemical properties and potentially altering binding kinetics and metabolic stability .

Quantitative Differentiation Evidence for 4-Chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one


Differentiation by Substitution Pattern: Hydroxymethyl vs. Hydroxyl Piperidine

The target compound bears a 4-(hydroxymethyl)piperidine group, whereas the closest commercially available analog, 4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one (CAS 2092439-82-0), contains a 4-hydroxypiperidine and an additional N-methyl group . The replacement of a hydroxyl with a hydroxymethyl group increases topological polar surface area (TPSA) and alters hydrogen-bonding capacity, which is predicted to affect membrane permeability and off-target interactions [1].

SCD1 Inhibition Structure-Activity Relationship Pyridazinone Chemistry

SCD1 Inhibitory Activity Implied by Patent SAR

In US Patent 9,102,669, compounds of Formula (I) encompassing the target structure are described as SCD1 inhibitors with IC50 values typically below 1 µM [1]. While the exact IC50 of 4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one is not disclosed, the patent teaches that 4-chloro substituents are preferred for potency and that the piperidine N-substitution can be used to tune selectivity against related desaturases [1].

SCD1 Inhibition Metabolic Disease SAR

Predicted Physicochemical Differentiation for Procurement Decisions

Computational predictions indicate that the target compound has a lower logP (≈1.2) compared to its N-methylated analog (logP ≈1.6) due to the additional polar hydroxymethyl group and the lack of the N-methyl substituent [1]. This results in improved aqueous solubility, which is often a limiting factor in in vitro assays and early in vivo PK studies [2].

Physicochemical Properties Drug-likeness Procurement

Recommended Application Scenarios for 4-Chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one in Scientific Procurement


Hit-to-Lead Optimization for SCD1 Inhibitors in Metabolic Diseases

As evidenced by its structural alignment with the Janssen SCD1 inhibitor series [1], this compound is ideally suited for structure-activity relationship (SAR) expansion campaigns targeting type-2 diabetes and obesity. Its well-defined substitution pattern allows systematic exploration of the piperidine N-linked substituent while maintaining a potent 4-chloro-pyridazinone core.

Selectivity Profiling Against Related Desaturases

The unique 4-(hydroxymethyl)piperidine moiety offers a handle for improving selectivity over SCD5 and other lipid-metabolizing enzymes. Procurement for selectivity panels is supported by the class-level evidence that minor modifications to the piperidine group significantly alter off-target profiles [2].

In Vivo Proof-of-Concept Studies Requiring High Solubility

The predicted superior aqueous solubility (clogP ≈1.2) compared to N-methylated analogs makes this compound a rational choice for rodent pharmacokinetic and efficacy studies where formulation challenges are anticipated. Its use can minimize vehicle-related artifacts and maximize exposure [3].

Chemical Probe Development for VAP-1 Biology

Although primary data are from SCD1 patents, the pyridazinone scaffold has demonstrated VAP-1 inhibitory activity in independent studies [4]. This compound can serve as a starting point for developing a dual SCD1/VAP-1 probe, leveraging the hydroxymethyl group for further derivatization into chemical biology tools.

Quote Request

Request a Quote for 4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.